molecular formula C15H14O3 B15074883 2-Ethoxy-2-phenyl-1,3-benzodioxole CAS No. 4132-65-4

2-Ethoxy-2-phenyl-1,3-benzodioxole

Cat. No.: B15074883
CAS No.: 4132-65-4
M. Wt: 242.27 g/mol
InChI Key: MHGDKEXGRUSUMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-2-phenyl-1,3-benzodioxole typically involves the reaction of phenol derivatives with ethylating agents under controlled conditions. One common method includes the use of ethyl iodide in the presence of a base such as potassium carbonate, followed by cyclization with a suitable reagent to form the benzodioxole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-2-phenyl-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitrating agents.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-Ethoxy-2-phenyl-1,3-benzodioxole stands out due to its unique ethoxy and phenyl substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

4132-65-4

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

2-ethoxy-2-phenyl-1,3-benzodioxole

InChI

InChI=1S/C15H14O3/c1-2-16-15(12-8-4-3-5-9-12)17-13-10-6-7-11-14(13)18-15/h3-11H,2H2,1H3

InChI Key

MHGDKEXGRUSUMX-UHFFFAOYSA-N

Canonical SMILES

CCOC1(OC2=CC=CC=C2O1)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.